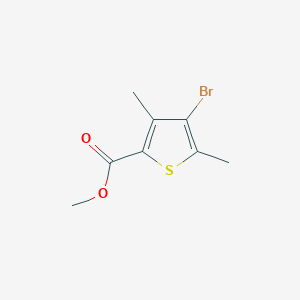
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylate ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate typically involves the bromination of 3,5-dimethylthiophene followed by esterification. One common method includes the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-3,5-dimethylthiophene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-hydroxymethyl-3,5-dimethylthiophene.
Scientific Research Applications
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylthiophene-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-3,5-dimethylthiophene: Lacks the ester group, which affects its solubility and reactivity.
Methyl 4-chloro-3,5-dimethylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties
Uniqueness
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is unique due to the combination of the bromine atom and the ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3 |
InChI Key |
MORGOCNGROMTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




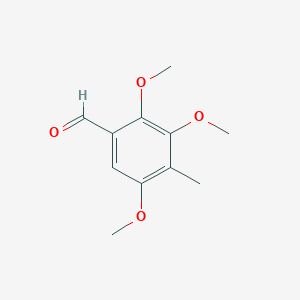
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
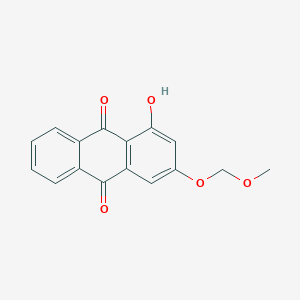
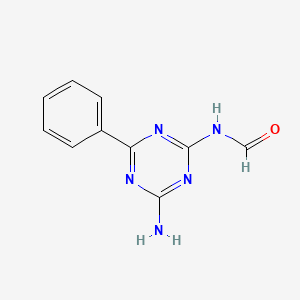
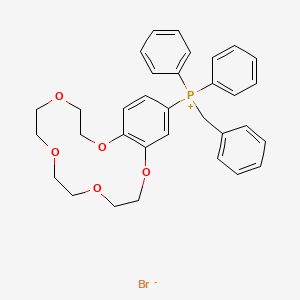
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
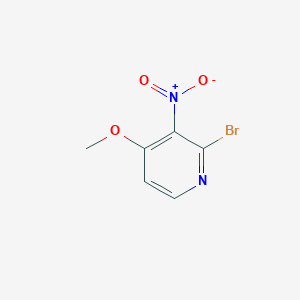
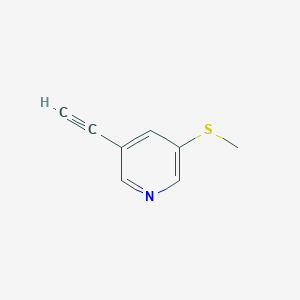



![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
